2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester
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Overview
Description
2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a phenylene ring substituted with two fluorine atoms, a methoxy group, and two boronic ester groups, making it a versatile reagent in organic synthesis.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that boronic esters can participate in various chemical reactions, such as the suzuki–miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic ester with a halide under palladium catalysis .
Biochemical Pathways
Boronic esters are known to be involved in various chemical transformations, including the formation of carbon-carbon bonds . These reactions can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that the hydrolysis of phenylboronic pinacol esters is markedly faster at physiological ph . This suggests that the compound could be rapidly metabolized in the body.
Result of Action
Given its potential use in organic synthesis, it could contribute to the formation of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be slower when strong electron-donor groups are linked in paraposition to the boronic moiety on the aromatic ring . This suggests that the compound’s activity could be influenced by the electronic properties of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester typically involves the reaction of 2,3-difluoro-5-methoxybenzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2,5-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester
2,6-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester
2,3-Difluoro-5-methoxybenzene-1,4-diboronic acid bis(pinacol) ester
Uniqueness: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and stability. This makes it particularly suitable for certain cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPSXHCKVCRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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